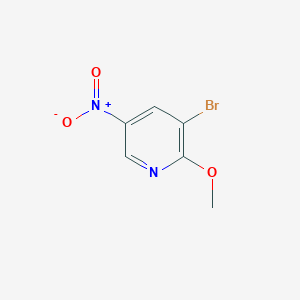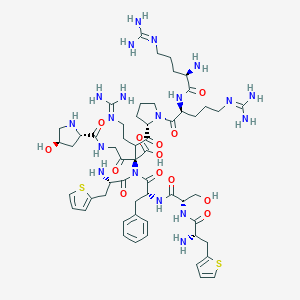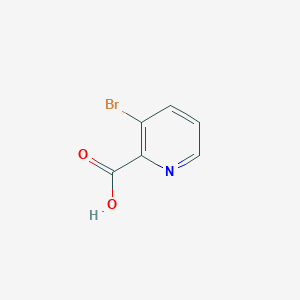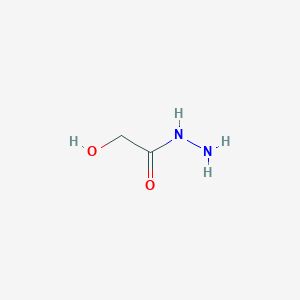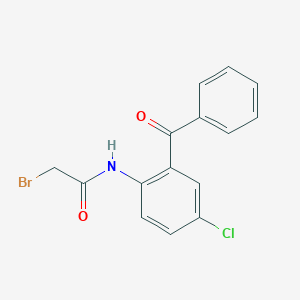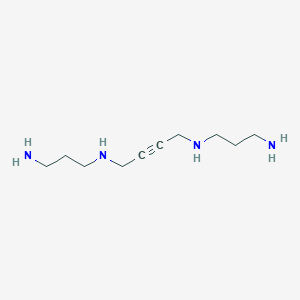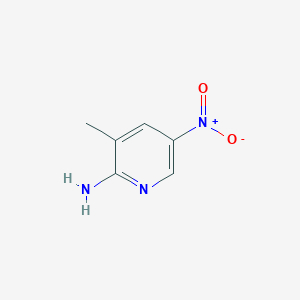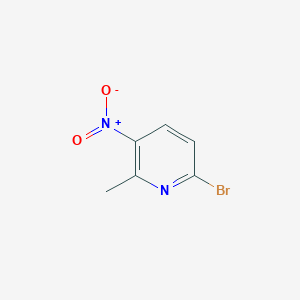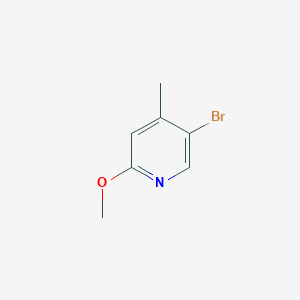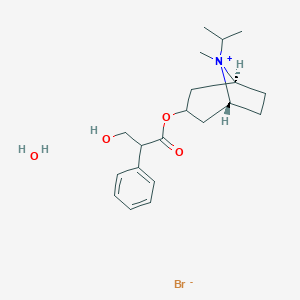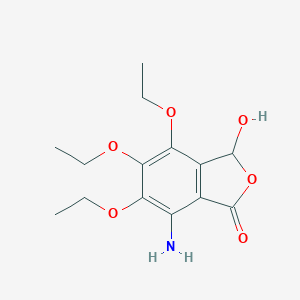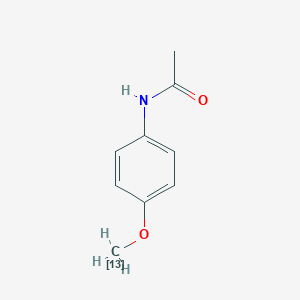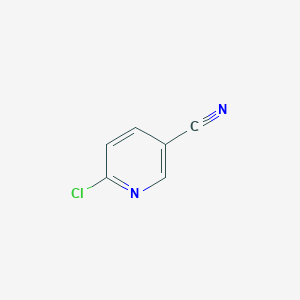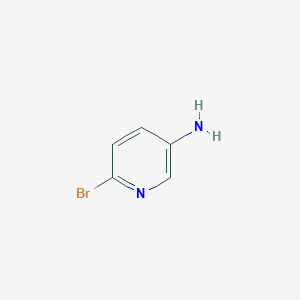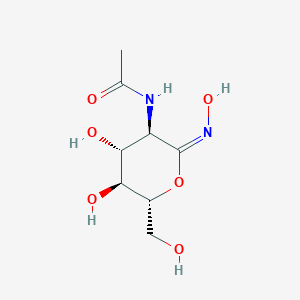
Lognac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lognac is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is derived from natural compounds, and its unique properties make it a promising candidate for use in various research studies.
Wirkmechanismus
The exact mechanism of action of Lognac is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This inhibition leads to a reduction in inflammation and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Lognac has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a key role in the development of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Lognac in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer cell growth. However, one of the limitations of Lognac is that it can be difficult to synthesize and is relatively expensive compared to other compounds used in research.
Zukünftige Richtungen
There are many potential future directions for research on Lognac. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible and affordable for use in research. Additionally, further studies are needed to fully understand the mechanism of action of Lognac and its potential applications in the treatment of inflammatory diseases and cancer. Finally, there is potential for Lognac to be used in combination with other compounds to enhance its effects and improve its efficacy in treating various diseases.
Synthesemethoden
Lognac is synthesized using a combination of chemical reactions that involve the modification of natural compounds. The exact method of synthesis is complex and varies depending on the specific application of the compound.
Wissenschaftliche Forschungsanwendungen
Lognac has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory properties, making it a promising candidate for use in the treatment of various inflammatory diseases. Additionally, it has shown potential in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
103955-21-1 |
|---|---|
Produktname |
Lognac |
Molekularformel |
C8H14N2O6 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
N-[(2E,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
NJBKCLCEXIDHDR-MXNBCVNWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Synonyme |
N-acetylglucosaminono-1,5-lactone oxime N-acetylglucosaminono-1,5-lactoneoxime NAc-LAOX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



